Product packaging for 18-Hydroxy-19-nordeoxycorticosterone(Cat. No.:CAS No. 88542-91-0)

18-Hydroxy-19-nordeoxycorticosterone

Cat. No.: B1201613
CAS No.: 88542-91-0
M. Wt: 332.4 g/mol
InChI Key: TXNMTZQJFAFSJJ-PYCASWLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery

The discovery of this compound represents a significant milestone in steroid biochemistry research, emerging from systematic investigations into novel mineralocorticoids during the latter half of the twentieth century. The compound's identification was closely linked to research on adrenal regeneration hypertension, a condition that led scientists to explore unknown mineralocorticoids contributing to hypertensive pathophysiology. Initial work in this field focused on isolating potent mineralocorticoids from experimental models, which ultimately led to the characterization of various 19-nor steroid derivatives.

The synthetic preparation of this compound was first achieved through sophisticated chemical synthesis methods involving di-(ethylene ketal) intermediates. Researchers developed a multi-step synthetic pathway utilizing the di-(ethylene ketal) of 21-hydroxy-3,20-dioxo-19-norpregn-5-ene-18,11 beta-lactone as the starting material. This breakthrough synthesis involved reduction with sodium aluminum bis-(methoxyethoxy)hydride to produce intermediate triols, followed by acetylation, deketalization, and hydrolysis to yield the final compound. The development of these synthetic methods was crucial for subsequent biological studies and provided researchers with sufficient quantities of pure compound for detailed characterization.

The identification of this compound as a naturally occurring steroid came through studies of aldosterone-producing adrenal adenomas. Research teams demonstrated that this compound could be produced in vitro by aldosterone-producing adenomas, establishing its biological relevance beyond synthetic chemistry. These investigations revealed that aldosterone-producing adenomas, Cushing's syndrome adenomas, and adjacent adrenal tissues were capable of synthesizing measurable amounts of this steroid, with particularly high production rates observed in aldosterone-producing adenomas compared to other adrenal pathologies. This discovery fundamentally altered understanding of adrenal steroidogenesis and highlighted the complexity of mineralocorticoid production in pathological states.

Nomenclature and Chemical Classification

This compound represents a sophisticated example of steroid nomenclature, reflecting both its structural characteristics and its relationship to parent compounds in the corticosteroid family. The systematic name follows established conventions for steroid nomenclature, where the "18-hydroxy" designation indicates the presence of a hydroxyl group at the eighteenth carbon position, while "19-nor" denotes the absence of the methyl group typically found at carbon-19 in conventional corticosteroids. This structural modification significantly alters the compound's biological properties compared to its parent molecule, deoxycorticosterone.

The molecular formula of this compound is established as C20H28O5, reflecting its composition of twenty carbon atoms, twenty-eight hydrogen atoms, and five oxygen atoms. This formula distinguishes it from other related steroids in the mineralocorticoid family and provides insight into its molecular weight and structural complexity. The compound's systematic chemical name, 11,18,21-trihydroxy-19-norpregn-4-ene-3,20-dione, further elaborates its complete structural features, indicating the positions of all hydroxyl groups and the characteristic pregnane backbone that defines this class of steroid hormones.

Chemical classification places this compound within the mineralocorticoid subfamily of corticosteroids, specifically as a synthetic and naturally occurring derivative of deoxycorticosterone. This classification is supported by its demonstrated biological activity at mineralocorticoid receptors and its physiological effects on electrolyte balance and blood pressure regulation. The compound shares structural similarities with other 19-nor steroids, a class of compounds characterized by the absence of the angular methyl group at carbon-19, which typically results in altered receptor binding characteristics and modified biological potency compared to their parent compounds.

Relationship to Mineralocorticoid Family

This compound occupies a unique position within the mineralocorticoid family, exhibiting both structural and functional relationships to established members of this hormone class. The compound demonstrates significant mineralocorticoid activity, with binding affinity studies revealing that it interacts with mineralocorticoid receptors in a manner similar to 18-hydroxydeoxycorticosterone and the mineralocorticoid receptor antagonist spironolactone. This binding profile establishes its pharmacological relevance and provides mechanistic insight into its physiological effects on sodium retention and potassium excretion.

Comparative studies have demonstrated that this compound possesses approximately 0.04 times the sodium-retaining activity of deoxycorticosterone, positioning it as a moderately potent mineralocorticoid within the family hierarchy. This potency relationship is particularly significant when compared to other 19-nor derivatives, as research has shown that 19-nordeoxycorticosterone itself exhibits three-fold higher affinity for mineralocorticoid receptors than its parent compound, deoxycorticosterone. These findings suggest that the addition of the 18-hydroxyl group to the 19-nor structure modulates the compound's receptor binding characteristics and biological activity in complex ways.

The biosynthetic relationship between this compound and other mineralocorticoids reflects the intricate enzymatic pathways involved in adrenal steroidogenesis. Research has demonstrated that this compound is produced in aldosterone-producing adenomas alongside other mineralocorticoids, including aldosterone, 19-noraldosterone, and 18,19-dihydroxycorticosterone. The simultaneous production of these related compounds suggests shared biosynthetic pathways and common regulatory mechanisms, while also highlighting the metabolic versatility of adrenal tissue in pathological states. The high production rates observed in aldosterone-producing adenomas compared to other adrenal pathologies indicate that specific enzymatic conditions favor the synthesis of this compound in these particular clinical contexts.

Compound Relative Mineralocorticoid Activity Receptor Binding Affinity Sodium-Retaining Potency
This compound Moderate Similar to 18-OH-DOC 0.04× DOC
19-Nordeoxycorticosterone High 3× DOC 1.5-5.1× DOC
Deoxycorticosterone (DOC) Reference (1.0) Reference (1.0) Reference (1.0)
18-Hydroxydeoxycorticosterone Moderate Similar to 18-OH-19-nor-DOC ~0.04× DOC

Significance in Steroid Biochemistry Research

The discovery and characterization of this compound has contributed substantially to advancing our understanding of steroid biochemistry, particularly in the context of mineralocorticoid synthesis and regulation. Research has established that this compound serves as an important biomarker for specific types of adrenal pathology, with particularly elevated levels observed in aldosterone-producing adenomas compared to bilateral adrenal hyperplasia or normal adrenal tissue. This differential expression pattern has provided researchers with valuable insights into the enzymatic machinery and regulatory mechanisms that govern steroid production in pathological versus normal physiological states.

The compound's significance extends to its role in elucidating the complex relationships between steroid structure and biological activity. Studies comparing this compound with related compounds have revealed how specific structural modifications, such as the removal of the 19-methyl group and addition of 18-hydroxylation, influence receptor binding characteristics and physiological potency. These structure-activity relationships have informed broader understanding of how minor chemical modifications can dramatically alter a compound's biological profile, contributing to the development of more sophisticated models for predicting steroid hormone activity.

In the realm of clinical research, this compound has emerged as a valuable tool for investigating the pathophysiology of mineralocorticoid excess syndromes and hypertensive disorders. The compound's presence in measurable quantities in aldosterone-producing adenomas has provided researchers with a unique window into the altered steroidogenic pathways that characterize these pathological conditions. Furthermore, the development of specific radioimmunoassays and analytical methods for detecting this compound has advanced the technical capabilities available to steroid biochemistry researchers, enabling more precise quantification of rare steroid metabolites in biological samples.

The research significance of this compound is further underscored by its contribution to understanding the evolutionary and comparative aspects of mineralocorticoid function. Studies utilizing this compound have provided insights into the conservation of steroidogenic pathways across species and have helped elucidate the fundamental mechanisms by which mineralocorticoids regulate electrolyte homeostasis and cardiovascular function. The compound's unique structural features and biological properties have made it an valuable experimental tool for dissecting the complex relationships between steroid structure, receptor selectivity, and physiological function, thereby advancing the broader field of endocrine research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B1201613 18-Hydroxy-19-nordeoxycorticosterone CAS No. 88542-91-0

Properties

CAS No.

88542-91-0

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(8R,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O4/c21-10-19(24)18-6-5-17-16-3-1-12-9-13(23)2-4-14(12)15(16)7-8-20(17,18)11-22/h9,14-18,21-22H,1-8,10-11H2/t14-,15+,16+,17-,18+,20+/m0/s1

InChI Key

TXNMTZQJFAFSJJ-PYCASWLRSA-N

SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3CC2)CO)C(=O)CO

Isomeric SMILES

C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC2)CO)C(=O)CO

Canonical SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3CC2)CO)C(=O)CO

Synonyms

18-hydroxy-19-nordeoxycorticosterone
18-OH-19-norDOC
19-nor-18-hydroxydeoxycorticosterone

Origin of Product

United States

Scientific Research Applications

Introduction to 18-Hydroxy-19-nordeoxycorticosterone

This compound is a steroid compound that plays a significant role in the biosynthesis of aldosterone, a critical hormone involved in regulating blood pressure and electrolyte balance. This compound is an intermediate in the synthesis pathway of aldosterone from corticosterone, primarily catalyzed by the enzyme aldosterone synthase. Understanding its applications is crucial for both clinical and research settings, particularly in endocrinology and hypertension management.

Hypertension Studies

This compound has been studied extensively in relation to hypertension. Elevated levels of this compound have been observed in patients with primary aldosteronism, a condition characterized by excessive production of aldosterone, leading to hypertension and hypokalemia. Research indicates that urinary free 19-nor-deoxycorticosterone levels correlate positively with aldosterone secretion rates, suggesting that this compound might contribute to the pathophysiology of mineralocorticoid excess disorders .

Diagnostic Biomarker

The measurement of this compound levels can serve as a diagnostic tool for various forms of hypertension, particularly those related to adrenal gland abnormalities. Elevated plasma levels have been documented during specific tests such as the ACTH stimulation test, which can help differentiate between types of hypertension .

Research on Adrenal Disorders

In cases of adrenal hyperplasia or tumors secreting deoxycorticosterone, this compound levels may provide insights into the functional status of adrenal glands. Studies have shown that patients with adrenal tumors often exhibit abnormal hormone profiles that include elevated levels of this compound, aiding in the diagnosis and management of adrenal disorders .

Potential Therapeutic Uses

While primarily studied for its role in hypertension, there is ongoing research into the therapeutic potential of analogs and derivatives of this compound. These compounds may exhibit properties beneficial for managing conditions related to mineralocorticoid excess or other hormonal imbalances .

Antiproliferative Properties

Recent studies have explored the antiproliferative effects of steroid derivatives, including those related to this compound. Some analogs have demonstrated potential as anticancer agents by inhibiting cell proliferation in various cancer models, although their hormonal activity may limit broader applications .

Case Study 1: Primary Aldosteronism

A study documented a cohort of patients diagnosed with primary aldosteronism who exhibited significantly elevated levels of urinary free 19-nor-deoxycorticosterone. This elevation correlated with higher blood pressure and lower plasma potassium levels, underscoring the role of this compound in this condition .

Case Study 2: Adrenal Tumors

Another case highlighted a patient with an adrenal mass found incidentally during pregnancy. The patient presented with severe hypertension and hypokalemia; laboratory tests revealed elevated levels of deoxycorticosterone and its derivatives, including this compound, leading to a diagnosis of an adrenal tumor .

Summary Table: Key Findings on this compound

Application AreaKey Findings
Hypertension StudiesElevated levels correlate with primary aldosteronism; potential diagnostic marker
Diagnostic BiomarkerUseful in differentiating types of hypertension; measured during ACTH stimulation tests
Adrenal DisordersAbnormal hormone profiles assist in diagnosing adrenal hyperplasia or tumors
Therapeutic UsesOngoing research into analogs for managing mineralocorticoid excess; potential anticancer properties
Antiproliferative EffectsSome derivatives show promise against cancer cell proliferation but limited by hormonal activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight C-19 Presence Key Structural Features
18-Hydroxy-19-nordeoxycorticosterone C₂₀H₂₈O₄ 332.43 No 18,20-hemiketal
18-Hydroxy-11-deoxycorticosterone (18-OH-DOC) C₂₁H₃₀O₄ 346.46 Yes 20→18-cyclohemiketal, R configuration at C-20
18-Hydroxycorticosterone C₂₁H₃₀O₅ 362.46 Yes 18-hydroxyl group, aldosterone precursor
  • The 18,20-hemiketal structure may influence solubility and stability .
  • 18-OH-DOC : Contains a C-19 methyl group and a 20→18-cyclohemiketal ring, stabilizing its conformation. The R configuration at C-20 enhances its mineralocorticoid-like activity .
  • 18-Hydroxycorticosterone : Features an additional hydroxyl group at C-11, making it a direct precursor to aldosterone via CYP11B2 catalysis .

Analytical and Measurement Techniques

  • Nuclear Magnetic Resonance (NMR): 2D ¹H NMR confirmed the 18,20-hemiketal structure of this compound, resolving ambiguities in hydrogen assignments .
  • Circular Dichroism (CD) : Used to establish the R configuration at C-20 in 18-OH-DOC, highlighting its conformational stability .
  • Radioimmunoassay (RIA): Employed to quantify plasma levels of 18-OH-DOC and 18-hydroxycorticosterone in clinical studies, aiding in the diagnosis of adrenal pathologies .

Preparation Methods

Solvent Extraction and HPLC

Serum or tissue extracts are processed via dichloromethane partitioning, followed by methanol reconstitution. Reversed-phase HPLC (Chemcosorb 7 ODS-H column, methanol:water = 70:30 mobile phase, 1 mL/min flow rate) isolates 18-OH-19-nor-DOC at 5.6-minute retention time. This step achieves >97% recovery, critical for minimizing cross-reactivity with DOC and corticosterone in downstream assays.

Derivatization for GC/MS Analysis

Post-HPLC fractions are acetylated with acetic anhydride, forming 21-acetoxy-19-nor-DOC. GC/MS analysis identifies characteristic ions at m/z 358 (M⁺), 285 (M⁺–73), and 257 (M⁺–101), confirming structural integrity. This protocol distinguishes 18-OH-19-nor-DOC from isobaric steroids like 19-hydroxy-11-deoxycorticosterone.

Analytical Validation and Cross-Reactivity

Enzyme immunoassays (EIA) for 18-OH-19-nor-DOC exhibit 6.5% cross-reactivity with DOC and <1% with cortisol, ensuring specificity. Intra- and inter-assay coefficients of variation are 10.4% and 16.7%, respectively, with a detection limit of 4 pg/assay. Comparative GC/MS and EIA data from rat serum validate method robustness, aligning retention times and spectral profiles with synthetic standards.

Challenges in Synthesis and Stability

18-OH-19-nor-DOC’s 18,20-hemiacetal structure confers pH-dependent stability, necessitating storage at –20°C in methanol. Acidic conditions promote lactonization to 19-noraldosterone derivatives, complicating long-term storage. Additionally, C-19 demethylation mechanisms remain unclear, though postulated precursors include 19-hydroxy-DOC and corticosterone.

Applications in Hypertension Research

Elevated 18-OH-19-nor-DOC levels correlate with low-renin hypertension in rodent models, implicating it in sodium retention and blood pressure regulation. Adrenal regeneration hypertensive rats exhibit fluctuating serum concentrations, modulated by angiotensin II and ACTH . These findings position 18-OH-19-nor-DOC as a biomarker for mineralocorticoid excess syndromes.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 18-OH-DOC in laboratory settings?

  • Methodology : 18-OH-DOC can be synthesized in two steps from 18-hydroxyprogesterone. The first step involves photolysis of the ethylene ketal of deoxycorticosterone 21-acetate, followed by acidic and basic hydrolysis. Column chromatography is used for purification, achieving a yield of ~20% for 18-hydroxyprogesterone and high yields for 18-OH-DOC . Solubility in organic solvents (e.g., ethanol, DMSO) is critical for stock solution preparation .
  • Key Considerations : Photolysis conditions and chromatographic purification efficiency significantly impact yield.

Q. How is 18-OH-DOC quantified in biological samples, and what analytical methods are recommended?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 240 nm is a validated method for quantifying 18-OH-DOC in serum, plasma, and tissue samples. This technique provides accuracy and reproducibility, with protocols including sample preparation (e.g., solvent extraction) and calibration against certified standards .
  • Limitations : Cross-reactivity with structurally similar steroids (e.g., corticosterone) requires stringent validation of assay specificity .

Q. What regulates the biosynthesis of 18-OH-DOC in adrenal cells?

  • Mechanism : 18-OH-DOC biosynthesis in human adrenal glomerulosa cells is regulated by adrenocorticotropic hormone (ACTH) and angiotensin II. Experimental models use isolated cells treated with these hormones to study transcriptional and enzymatic activity (e.g., cytochrome P450 enzymes) .
  • Experimental Design : Dose-response studies and angiotensin II receptor blockers (e.g., losartan) are employed to dissect regulatory pathways .

Advanced Research Questions

Q. How can circular dichroism (CD) spectroscopy resolve structural ambiguities in 18-OH-DOC?

  • Methodology : CD spectroscopy, combined with Pr(dpm)₃ (praseodymium tris-dipivaloylmethanate), confirms the 20→18-cyclohemiketal structure of 18-OH-DOC. The induced CD spectrum provides evidence for the R configuration at C-20, critical for understanding its mineralocorticoid activity .
  • Data Interpretation : Comparisons with spectra of related steroids (e.g., 11-deoxycorticosterone) are necessary to validate structural assignments .

Q. How does 18-OH-DOC metabolism vary across species, and what implications does this have for translational research?

  • Species-Specific Pathways : In rats, 18-OH-DOC is converted to aldosterone, whereas in humans, it acts as an intermediate in progesterone metabolism. Discrepancies in metabolic outcomes necessitate careful selection of animal models (e.g., transgenic mice vs. human cell lines) .
  • Experimental Validation : Isotope tracer studies and species-specific enzyme inhibitors (e.g., CYP11B2 antagonists) are used to map metabolic pathways .

Q. What safety protocols are critical for handling 18-OH-DOC in laboratory settings?

  • Hazard Mitigation : 18-OH-DOC and related steroids may cause skin irritation, reproductive toxicity, or teratogenic effects. Required precautions include:

  • Use of PPE (gloves, lab coats) and fume hoods .
  • Decontamination of workwear and equipment .
  • Adherence to OSHA HCS guidelines for waste disposal .
    • Documentation : Safety Data Sheets (SDS) must be reviewed prior to use, with emergency protocols for accidental exposure .

Q. How can researchers validate the specificity of immunoassays for 18-OH-DOC in complex biological matrices?

  • Method Validation : Cross-reactivity testing against structurally analogous steroids (e.g., cortisol, corticosterone) is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended as a gold standard for cross-validation .
  • Statistical Analysis : Receiver operating characteristic (ROC) curves and limit of detection (LOD) calculations ensure assay reliability .

Data Contradiction Analysis

Q. Why do studies report conflicting roles for 18-OH-DOC in electrolyte homeostasis?

  • Potential Causes :

  • Species Differences : Rodent studies emphasize aldosterone conversion, while human studies highlight progesterone metabolism .
  • Experimental Conditions : Variations in ACTH stimulation protocols or cell culture media (e.g., serum-free vs. serum-containing) alter steroidogenic outputs .
    • Resolution Strategy : Meta-analyses of interspecies data and standardized in vitro models (e.g., CRISPR-edited adrenal cell lines) can reconcile discrepancies .

Methodological Resources

  • Synthesis Protocols : Detailed in Li et al. (1976), including photolysis and chromatography steps .
  • Analytical Standards : Certified reference materials for HPLC must meet ISO/IEC 17025/17034 standards .
  • Safety Guidelines : OSHA HCS-compliant SDS for 11-deoxycorticosterone and related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.